molecular formula C17H15FN2OS2 B3001470 N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895461-65-1

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No.: B3001470
CAS No.: 895461-65-1
M. Wt: 346.44
InChI Key: AGMLXRFAUYNWHK-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a benzothiazole-derived compound featuring a 6-fluoro substitution on the benzothiazole ring and a propanamide backbone modified with a p-tolylthio group. Benzothiazole derivatives are widely explored for their biological activities, including anticancer, antimicrobial, and antioxidant properties.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS2/c1-11-2-5-13(6-3-11)22-9-8-16(21)20-17-19-14-7-4-12(18)10-15(14)23-17/h2-7,10H,8-9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMLXRFAUYNWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2-fluorobenzoic acid, under acidic conditions.

    Introduction of the p-Tolylthio Group: The p-tolylthio group can be introduced by reacting the benzothiazole derivative with p-tolylthiol in the presence of a base, such as sodium hydride or potassium carbonate.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate product with a suitable propanoyl chloride derivative to form the desired propanamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.

    Substitution: Amines, thiols, sodium hydride, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide has several scientific research applications, including:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

a) 6-Fluoro vs. 5,6-Methylenedioxy Substitution

Compounds like N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide () replace the 6-fluoro group with a methylenedioxy ring. Methylenedioxy derivatives are often associated with enhanced antioxidant activity but may exhibit lower metabolic stability due to oxidative susceptibility .

b) 6-Trifluoromethyl Substitution

Patented compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () feature a strongly electron-withdrawing trifluoromethyl group. This substitution improves resistance to enzymatic degradation but may reduce solubility. In contrast, the 6-fluoro group in the target compound balances moderate electronegativity with better aqueous solubility .

Backbone and Side-Chain Modifications

a) Propanamide vs. Acetamide Linkers

The target compound’s propanamide chain (three-carbon backbone) offers greater conformational flexibility than acetamide (two-carbon) derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (). This flexibility may enhance binding to hydrophobic pockets in target proteins, though it could also increase off-target interactions .

b) p-Tolylthio vs. Piperazine or Aryl Groups

The p-tolylthio moiety in the target compound provides a hydrophobic, sulfur-containing linkage absent in analogs like N-(5,6-methylenedioxybenzothiazole-2-yl)-2-piperazineacetamide ().

a) Anticancer Potential

The p-tolylthio group may further enhance cytotoxicity by promoting cellular uptake .

b) Antioxidant and Antimicrobial Effects

Methylenedioxybenzothiazole derivatives () exhibit antioxidant properties, whereas trifluoromethylated analogs () are less studied in this context. The target compound’s thioether linkage could confer dual antioxidant and antimicrobial activity, as sulfur-containing groups often disrupt microbial redox systems .

Key Data Table: Structural and Functional Comparison

Compound Name Core Substituent Backbone Key Functional Group Notable Activity Reference
Target Compound 6-Fluoro Propanamide p-Tolylthio Anticancer (inferred)
N-(5,6-Methylenedioxybenzothiazole-2-yl)-propanamide 5,6-Methylenedioxy Propanamide Piperazine/Thio Antioxidant
N-(6-Trifluoromethylbenzothiazole-2-yl)-acetamide 6-Trifluoromethyl Acetamide Phenyl Kinase inhibition
6-Fluorobenzothiazole-triazole 6-Fluoro Triazole Triazole Anticancer/Antioxidant

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. The following sections detail its synthesis, biological activity, mechanism of action, and comparison with similar compounds.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Ring : The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2-fluorobenzoic acid, under acidic conditions.
  • Introduction of the p-Tolylthio Group : This group is introduced by reacting the benzothiazole derivative with p-tolylthiol in the presence of a base like sodium hydride.
  • Formation of the Propanamide Moiety : The final step involves reacting the intermediate with a propanoyl chloride derivative to yield the desired propanamide compound.

Biological Activity

This compound exhibits significant biological activities, primarily focusing on its anticancer properties. Research indicates that compounds within the benzothiazole class often demonstrate various therapeutic effects, including:

  • Antitumor Activity : Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, compounds similar to this compound have been reported to significantly reduce cell viability in various cancer cell lines such as A431 and A549 .
  • Mechanism of Action : The compound is believed to activate the p53 signaling pathway, which plays a crucial role in regulating cell cycle progression and apoptosis. This activation leads to cell cycle arrest and promotes apoptotic processes in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related benzothiazole compounds, providing insights into their potential applications:

  • Anticancer Efficacy : A study synthesized multiple benzothiazole derivatives and evaluated their effects on human cancer cell lines. The lead compound exhibited significant inhibition of IL-6 and TNF-α, alongside promoting apoptosis at concentrations as low as 1 μM .
  • Cell Cycle Arrest : Another investigation found that certain benzothiazoles induced G1 phase arrest in cancer cells, suggesting a potential mechanism for their anticancer effects .
  • Broad Spectrum Activity : Beyond anticancer effects, benzothiazole derivatives have shown antibacterial and anti-inflammatory properties, indicating their versatility as therapeutic agents .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureAnticancer ActivityMechanism
N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazoleStructureYesInduces apoptosis
N-(pyrimidin-2-yl)benzo[d]thiazoleStructureModerateCell cycle arrest

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